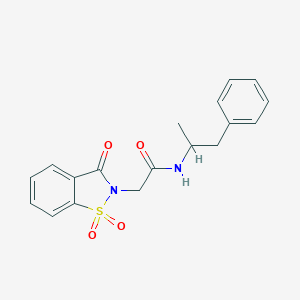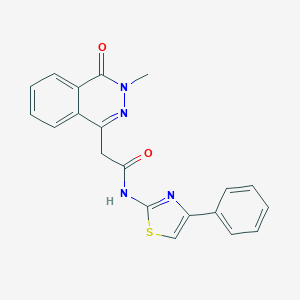
3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth. In agriculture, it acts as a pesticide by disrupting the nervous system of insects. In material science, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine also vary depending on its application. In medicine, it has been shown to reduce inflammation, inhibit cancer cell growth, and kill bacteria. In agriculture, it has been shown to be toxic to insects. In material science, it has been shown to prevent corrosion of metal surfaces.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine in lab experiments include its relatively simple synthesis method, its versatility in terms of its potential applications, and its ability to selectively target certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the study of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine. In medicine, further studies could investigate its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In agriculture, further studies could investigate its potential use as a pesticide and its effects on non-target organisms. In material science, further studies could investigate its potential use as a corrosion inhibitor and its effectiveness in different environments.
In conclusion, 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in different applications.
Méthodes De Synthèse
The synthesis of 3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of tert-butylthiol with 2-chloro-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
3-(Tert-butylsulfanyl)-1,2,4-thiadiazol-5-amine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its ability to act as a corrosion inhibitor.
Propriétés
Formule moléculaire |
C6H11N3S2 |
|---|---|
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
3-tert-butylsulfanyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C6H11N3S2/c1-6(2,3)10-5-8-4(7)11-9-5/h1-3H3,(H2,7,8,9) |
Clé InChI |
JHPIQRDBHQZJIA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=NSC(=N1)N |
SMILES canonique |
CC(C)(C)SC1=NSC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)


![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)



![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)



